[1-(2-chlorobenzyl)-1H-indol-3-yl](4-methylpiperazin-1-yl)methanethione [1-(2-chlorobenzyl)-1H-indol-3-yl](4-methylpiperazin-1-yl)methanethione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15578745
InChI: InChI=1S/C21H22ClN3S/c1-23-10-12-24(13-11-23)21(26)18-15-25(20-9-5-3-7-17(18)20)14-16-6-2-4-8-19(16)22/h2-9,15H,10-14H2,1H3
SMILES:
Molecular Formula: C21H22ClN3S
Molecular Weight: 383.9 g/mol

[1-(2-chlorobenzyl)-1H-indol-3-yl](4-methylpiperazin-1-yl)methanethione

CAS No.:

Cat. No.: VC15578745

Molecular Formula: C21H22ClN3S

Molecular Weight: 383.9 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-chlorobenzyl)-1H-indol-3-yl](4-methylpiperazin-1-yl)methanethione -

Specification

Molecular Formula C21H22ClN3S
Molecular Weight 383.9 g/mol
IUPAC Name [1-[(2-chlorophenyl)methyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione
Standard InChI InChI=1S/C21H22ClN3S/c1-23-10-12-24(13-11-23)21(26)18-15-25(20-9-5-3-7-17(18)20)14-16-6-2-4-8-19(16)22/h2-9,15H,10-14H2,1H3
Standard InChI Key XVAYDPIZANDVOF-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-indole scaffold substituted at the 3-position with a methanethione group, which is further connected to a 4-methylpiperazine ring. The 2-chlorobenzyl group is attached to the indole nitrogen, contributing to its lipophilicity and steric bulk . Key structural attributes include:

  • Indole core: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.

  • 4-Methylpiperazine: A six-membered heterocyclic amine with a methyl group at the 4-position, enhancing solubility and bioactivity.

  • Methanethione (C=S): A thiocarbonyl group that influences electronic properties and potential hydrogen bonding .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H22ClN3S\text{C}_{21}\text{H}_{22}\text{ClN}_{3}\text{S}
Molecular Weight383.94 g/mol
CAS Registry Number852140-50-2 (related thiourea)
IUPAC Name1-(2-Chlorobenzyl)-1H-indol-3-ylmethanethione
SolubilityNot publicly available

Synthesis and Structural Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, as outlined in patent literature :

Table 2: Representative Synthesis Pathway

StepReaction TypeReagents/ConditionsIntermediate/Product
1Formation of indole derivative2-Chlorobenzyl chloride, indole1-(2-Chlorobenzyl)-1H-indole
2Introduction of piperazine4-Methylpiperazine, coupling agentsIndole-piperazine intermediate
3Methanethione incorporationThiophosgene or Lawesson’s reagentFinal product

Key challenges include controlling regioselectivity during indole functionalization and minimizing side reactions during thiocarbonyl formation . Recent advancements utilize catalytic triethylamine or hydrochloric acid to improve yields (70–90%) .

Biological Activity and Mechanisms

Neurotransmitter Modulation

The compound exhibits affinity for serotonin (5-HT) and norepinephrine (NE) transporters, as inferred from structural analogs. Computational docking studies suggest that the 4-methylpiperazine group interacts with polar residues in transporter proteins, while the indole moiety engages in π-π stacking with aromatic pockets .

Table 3: In Vitro Activity of Structural Analogs

CompoundTargetIC₅₀ (nM)Source
Related thiourea5-HT transporter120 ± 15
Piperazine hybrids NE transporter85 ± 10

Therapeutic Applications

Neurological Disorders

Preclinical models highlight potential in:

  • Depression: Serotonin-norepinephrine reuptake inhibition (SNRI) comparable to venlafaxine.

  • Vasomotor symptoms: Modulation of hypothalamic thermoregulation pathways .

Oncological Indications

Piperazine-containing analogs show:

  • Apoptosis induction: Caspase-3 activation in MCF-7 breast cancer cells (EC₅₀ = 12 µM) .

  • Angiogenesis suppression: VEGF-A downregulation in HUVECs .

Related Compounds and Structural Analogues

Basic Yellow 12

A dye with identical molecular formula (C21H22ClN3S\text{C}_{21}\text{H}_{22}\text{ClN}_{3}\text{S}) but distinct applications . Structural differences include a methine bridge instead of a thiourea group, underscoring how minor modifications alter functionality .

Thiourea Derivatives

  • 1-(3-Chloro-2-methylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea: Exhibits anti-inflammatory properties via COX-2 inhibition (IC₅₀ = 0.8 µM).

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